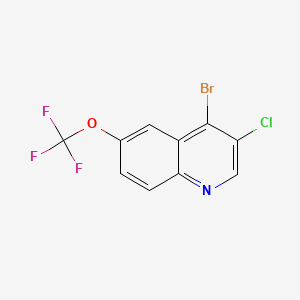

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

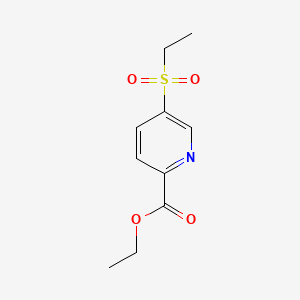

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups . It can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .

Synthesis Analysis

This compound serves as a precursor for synthesizing thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents . The thiolation reaction is carried out using phosphorus pentasulfide in pyridine . Furthermore, the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .Molecular Structure Analysis

The molecular formula of this compound is C10H5F4NO . The IR spectrum of a similar compound, 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, displayed characteristic OH and CN vibrations at 3435 and 2231 cm −1, respectively .Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound can undergo thiolation reactions using phosphorus pentasulfide in pyridine to synthesize thioquinolines . Additionally, the hydroxyl group can undergo nucleophilic substitution to synthesize antiplasmodial agents .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 231.15 g/mol . Its melting point ranges from 259 °C to 263 °C .Scientific Research Applications

Corrosion Inhibition : Quinoline derivatives are effective corrosion inhibitors for mild steel in acidic mediums. Their inhibition efficiency can be remarkably high, such as 98.09% in certain conditions. These inhibitors work by adsorbing onto the metal surface, thus preventing corrosion (Singh, Srivastava, & Quraishi, 2016).

Computational Studies on Corrosion Inhibition : Computational studies have been conducted to understand the adsorption and inhibition properties of quinoline derivatives on iron corrosion. These studies use quantum chemical calculations and molecular dynamics simulations to predict inhibition performance (Erdoğan et al., 2017).

Photophysical Properties : Quinoline derivatives have been studied for their photophysical behaviors, particularly in solvents of different polarities. These compounds exhibit dual emissions and large Stokes shifts, making them suitable for applications in fluorescent materials (Padalkar & Sekar, 2014).

Optical Properties in Thin Films : The structural and optical properties of quinoline derivatives when deposited as thin films have been analyzed, providing insights into their potential use in optoelectronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications : Certain quinoline derivatives have been investigated for their photovoltaic properties, indicating their potential use in the fabrication of organic-inorganic photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antitumor Activities : Some quinoline derivatives have shown promising results in inhibiting the growth of various cancer cells, suggesting their potential as therapeutic agents (El-Agrody et al., 2012).

Spectroscopic Characterization and NLO Analyses : Detailed spectroscopic studies and non-linear optical (NLO) properties of specific quinoline derivatives have been investigated, which is crucial for their application in various optical and electronic devices (Wazzan, Al-Qurashi, & Faidallah, 2016).

Safety and Hazards

properties

IUPAC Name |

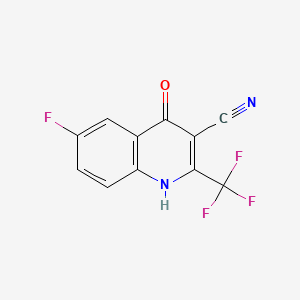

6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F4N2O/c12-5-1-2-8-6(3-5)9(18)7(4-16)10(17-8)11(13,14)15/h1-3H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJLVJCKIVLYNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733719 |

Source

|

| Record name | 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260642-28-1 |

Source

|

| Record name | 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)